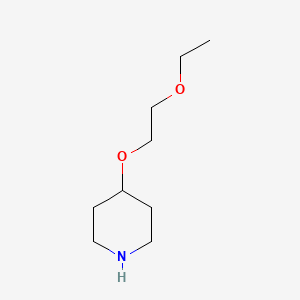

4-(2-乙氧基乙氧基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

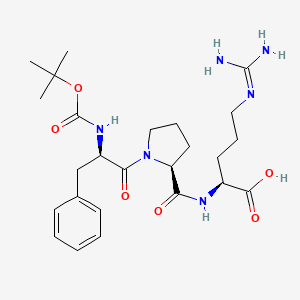

The synthesis of piperidine derivatives can be complex, involving multiple steps and various reagents. For instance, asymmetric synthesis of 4-aryl-2-piperidinones, which are key intermediates for compounds like (-)-Paroxetine, has been achieved using arylboron reagents and a chiral bisphosphine-rhodium catalyst, demonstrating the importance of catalysis in achieving high enantioselectivity . Additionally, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines with antiallergy activity involves the use of aryloxypropyl and diarylhydroxymethyl groups, indicating the versatility of substituents in piperidine chemistry .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal and molecular structure of 4-piperidinecarboxylic acid hydrochloride has been characterized by X-ray diffraction, revealing a protonated piperidine ring in a chair conformation with the carboxyl group in the equatorial position . This detailed structural information is essential for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Piperidine derivatives undergo various chemical reactions that are essential for their functionalization. The tandem Aza[4 + 2]/Allylboration reaction is a novel multicomponent reaction that allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives, which are common in several naturally occurring alkaloids and azasugar analogues . This demonstrates the synthetic utility of piperidine derivatives in creating complex molecules with multiple stereogenic centers.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The spectroscopic analyses, including FT-IR, FT-Raman, NMR, and UV, provide insights into the vibrational and electronic structure of these compounds. For example, the study of 4-bromo-1-(ethoxycarbonyl)piperidine-4-carboxylic acid using spectroscopic methods and theoretical calculations has revealed information about the molecule's stability, charge delocalization, and chemical reactivity . Additionally, the inclusion complexes of β-cyclodextrin with 4-(acyloxy)-4-(cyclopropylethynyl)-1-(2-ethoxyethyl)piperidines highlight the importance of supramolecular chemistry in modifying the properties of piperidine derivatives .

科学研究应用

合成与反应

对哌啶衍生物的反应性进行了广泛研究,包括那些与4-(2-乙氧基乙氧基)哌啶在结构上相关的化合物。例如,已经探讨了N-酰基和N-磺酰基对哌啶衍生物阳极甲氧基化的影响,表明取代基对甲氧基产物的形成有影响(Golub & Becker, 2015)。

超分子化学

已合成涉及哌啶衍生物的超分子包含复合物,展示了创造复杂结构并研究其行为的潜力。例如,4-酰氧基-4-(环丙基乙炔基)-1-(2-乙氧基乙基)哌啶与β-环糊精反应形成包含复合物,展示了哌啶结构在形成超分子组装中的适应性(Seilkhanov等,2017)。

药物化学和生物活性

磺酰腙骨架和哌啶环,与4-(2-乙氧基乙氧基)哌啶类似的组分,在药物化学中起着重要作用。研究表明,这些结构具有抗氧化能力和抗胆碱酯酶活性,突显了它们在治疗应用中的潜力(Karaman et al., 2016)。

缓蚀

已研究了哌啶衍生物在金属表面上的吸附和缓蚀性能,展示了它们在工业应用中保护金属免受腐蚀的潜力(Kaya et al., 2016)。

增强药物生物利用度

已调查了哌啶类似物在增强药物代谢和传递系统中的作用,揭示了它们改善药物功效和传递系统的潜力(Najar et al., 2011)。

分析化学

哌啶结构在分析化学领域也很重要,如涉及鉴定和表征精神活性物质的研究所示(De Paoli et al., 2013)。

未来方向

While specific future directions for “4-(2-Ethoxyethoxy)piperidine” are not available, piperidine derivatives are of significant interest in the pharmaceutical industry, with over 7000 piperidine-related papers published in the last five years . This suggests that the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Ethoxyethoxy)piperidine”, is an important task of modern organic chemistry .

属性

IUPAC Name |

4-(2-ethoxyethoxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-2-11-7-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAFBJXCTHYOSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554424 |

Source

|

| Record name | 4-(2-Ethoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Ethoxyethoxy)piperidine | |

CAS RN |

70978-93-7 |

Source

|

| Record name | 4-(2-Ethoxyethoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)

![4,6-Diamino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B1282903.png)